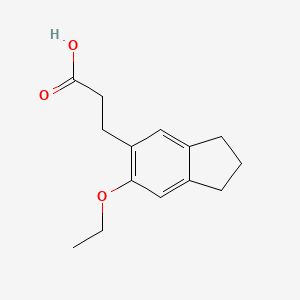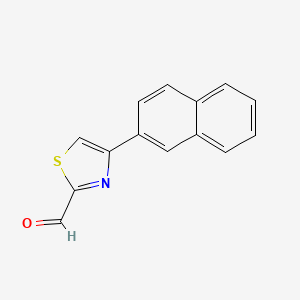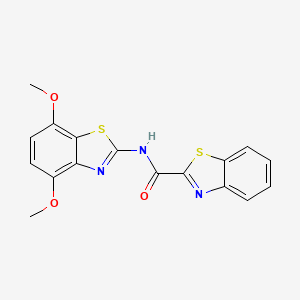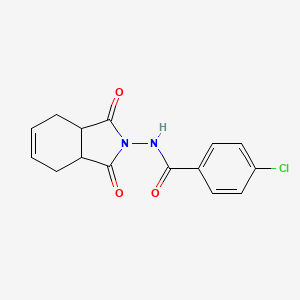
4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenecarboxamide” is a chemical compound with the CAS Number 478040-23-2 . It has a molecular weight of 304.73 and a molecular formula of C15H13ClN2O3 .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The density is predicted to be 1.44±0.1 g/cm3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 304.73 and a molecular formula of C15H13ClN2O3 . The predicted density is 1.44±0.1 g/cm3 . The boiling point, melting point, and flash point are not available .Applications De Recherche Scientifique
Synthesis and Material Properties
A study by Hsiao et al. (2000) focused on the synthesis of ortho-linked polyamides with inherent viscosities and thermal stability, highlighting the compound's relevance in creating new polymeric materials with high glass transition temperatures and stability in air or nitrogen. These materials are noncrystalline, soluble in polar solvents, and can form transparent, flexible films, suggesting potential applications in materials science and engineering (Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).
Crystal Structure Analysis
Bülbül et al. (2015) conducted a comprehensive study on the crystal structure, spectroscopy, SEM analysis, and computational studies of a compound similar to the one of interest. This research provides insights into the molecular geometry, crystal packing, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties (Bülbül, Köysal, Dege, Gümüş, & Ağar, 2015).
Antimicrobial Activity
Naganagowda and Petsom (2011) explored the synthesis and antimicrobial activity of new quinazolinone derivatives, showcasing the potential of structurally related compounds in developing new antimicrobial agents. This study emphasizes the importance of structural modifications to enhance biological activity, suggesting that derivatives of the chemical compound may have applications in pharmaceutical research (Naganagowda & Petsom, 2011).
Molecular Assembly and Ferroelectric Response
Research by Shishido et al. (2014) on benzenecarboxamides bearing multiple chains examined their molecular assemblies, phase transition behavior, and dielectric responses. This study indicates that compounds with similar molecular structures could be used to create materials with unique electronic properties, potentially applicable in electronic devices and sensors (Shishido, Anetai, Takeda, Hoshino, Noro, Nakamura, & Akutagawa, 2014).
Aggregation Enhanced Emission
Srivastava et al. (2017) investigated compounds with aggregation-enhanced emission (AEE) properties, demonstrating how structural features affect luminescence in both solid and solution states. Such findings are pertinent for developing new optical materials, including sensors and imaging agents, where derivatives of the chemical compound could play a role (Srivastava, Singh, Kumari, Yadav, Gulino, Speghini, Nagarajan, & Mishra, 2017).
Propriétés
IUPAC Name |
4-chloro-N-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c16-10-7-5-9(6-8-10)13(19)17-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-2,5-8,11-12H,3-4H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJAPBYSJRURGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-[(4-methoxyphenyl)methyl]-6-oxopyridazine-3-carboxamide](/img/structure/B2822168.png)
![8-isopropyl-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2822170.png)
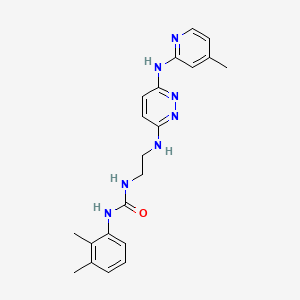

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-methylphenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2822175.png)
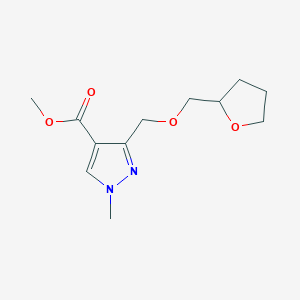
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2822178.png)
![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2822179.png)
![Methyl 5-[(4-propylphenoxy)methyl]-2-furoate](/img/structure/B2822180.png)

